[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE
Overview
Description
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole moiety linked to a piperazine ring, which is further connected to a phenyl-ethynyl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde, followed by the introduction of a methyl group. The piperazine ring is then formed by reacting ethylenediamine with diethylene glycol. The final step involves coupling the benzodioxole-piperazine intermediate with the phenyl-ethynyl group under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E, used in biological research.
Uniqueness
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(2-phenylethynyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-27(24-8-4-7-22(17-24)10-9-21-5-2-1-3-6-21)29-15-13-28(14-16-29)19-23-11-12-25-26(18-23)32-20-31-25/h1-8,11-12,17-18H,13-16,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNXUIMBBTMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC(=C4)C#CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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